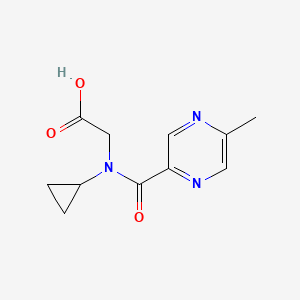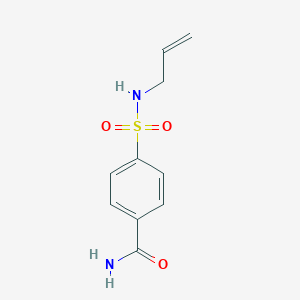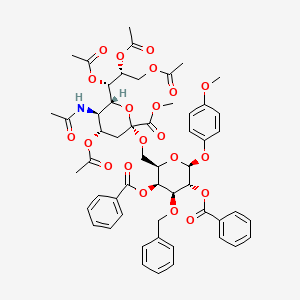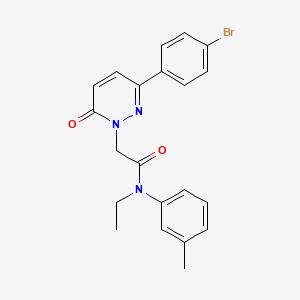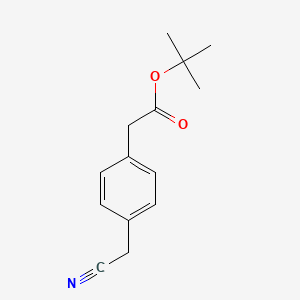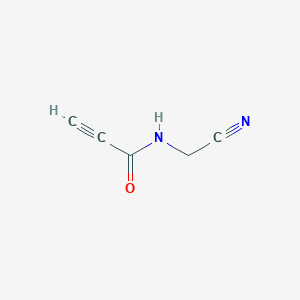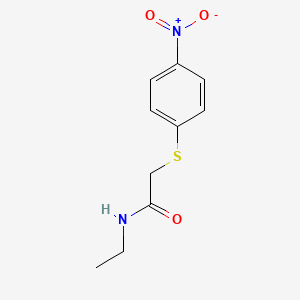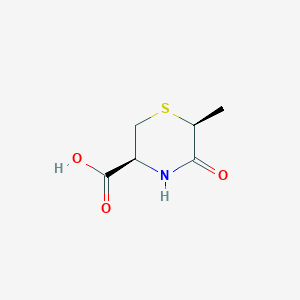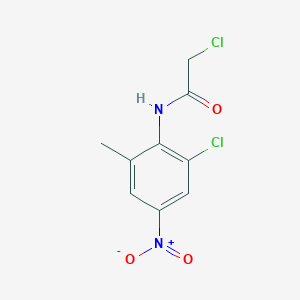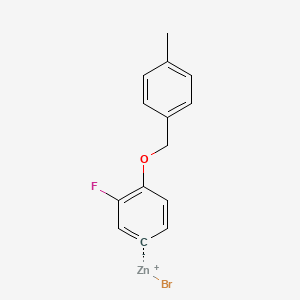
3-Fluoro-4-(4'-methylbenZyloxy)phenylZinc bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Fluoro-4-(4’-methylbenzyloxy)phenylzinc bromide, 0.25 M in tetrahydrofuran (THF): is an organozinc reagent commonly used in organic synthesis. This compound is particularly valuable in cross-coupling reactions, where it serves as a nucleophilic partner to form carbon-carbon bonds. The presence of the fluoro and methylbenzyloxy groups enhances its reactivity and selectivity in various chemical transformations.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoro-4-(4’-methylbenzyloxy)phenylzinc bromide typically involves the following steps:
Formation of the Aryl Bromide: The starting material, 3-Fluoro-4-(4’-methylbenzyloxy)benzene, is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum bromide.
Preparation of the Organozinc Reagent: The aryl bromide is then treated with zinc dust in the presence of a suitable solvent like THF, under an inert atmosphere (e.g., nitrogen or argon). The reaction is often catalyzed by a small amount of iodine to facilitate the formation of the organozinc compound.
Industrial Production Methods: In an industrial setting, the production of 3-Fluoro-4-(4’-methylbenzyloxy)phenylzinc bromide may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for reagent addition and reaction monitoring can enhance the efficiency and safety of the production process.
Analyse Chemischer Reaktionen
Types of Reactions:
Substitution Reactions: This compound can undergo nucleophilic substitution reactions, where the zinc-bromide bond is replaced by a carbon-carbon bond.
Cross-Coupling Reactions: It is commonly used in palladium-catalyzed cross-coupling reactions such as Negishi coupling, where it reacts with aryl or vinyl halides to form biaryl or alkenyl products.
Common Reagents and Conditions:
Catalysts: Palladium-based catalysts (e.g., palladium acetate, tetrakis(triphenylphosphine)palladium(0)).
Solvents: Tetrahydrofuran (THF), dimethylformamide (DMF).
Conditions: Reactions are typically carried out under an inert atmosphere at temperatures ranging from room temperature to 80°C.
Major Products:
Biaryl Compounds: Formed through cross-coupling with aryl halides.
Alkenyl Compounds: Formed through cross-coupling with vinyl halides.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Synthesis of Complex Molecules: Used in the synthesis of pharmaceuticals, agrochemicals, and natural products.
Material Science: Employed in the preparation of functional materials with specific electronic or optical properties.
Biology and Medicine:
Drug Development: Utilized in the synthesis of biologically active compounds and drug candidates.
Bioconjugation: Applied in the modification of biomolecules for research and therapeutic purposes.
Industry:
Polymer Chemistry: Used in the synthesis of specialty polymers and copolymers.
Fine Chemicals: Employed in the production of high-value fine chemicals and intermediates.
Wirkmechanismus
The mechanism of action of 3-Fluoro-4-(4’-methylbenzyloxy)phenylzinc bromide in cross-coupling reactions involves the following steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.
Transmetalation: The organozinc reagent transfers its aryl group to the palladium complex, replacing the halide.
Reductive Elimination: The palladium complex undergoes reductive elimination, forming the desired carbon-carbon bond and regenerating the palladium catalyst.
Vergleich Mit ähnlichen Verbindungen
3-Fluoro-4-(4’-methylbenzyloxy)phenylmagnesium bromide: Another organometallic reagent used in similar cross-coupling reactions.
3-Fluoro-4-(4’-methylbenzyloxy)phenylboronic acid: Used in Suzuki-Miyaura coupling reactions.
Uniqueness:
Reactivity: The zinc-based reagent is often more reactive and selective compared to its magnesium and boron counterparts.
Stability: It offers better stability in certain reaction conditions, making it suitable for a wider range of applications.
Eigenschaften
Molekularformel |
C14H12BrFOZn |
|---|---|
Molekulargewicht |
360.5 g/mol |
IUPAC-Name |
bromozinc(1+);1-fluoro-2-[(4-methylphenyl)methoxy]benzene-5-ide |
InChI |
InChI=1S/C14H12FO.BrH.Zn/c1-11-6-8-12(9-7-11)10-16-14-5-3-2-4-13(14)15;;/h3-9H,10H2,1H3;1H;/q-1;;+2/p-1 |
InChI-Schlüssel |
RIXFOUSTMAPZCE-UHFFFAOYSA-M |
Kanonische SMILES |
CC1=CC=C(C=C1)COC2=C(C=[C-]C=C2)F.[Zn+]Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


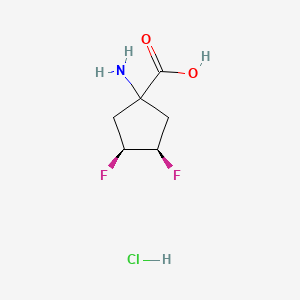
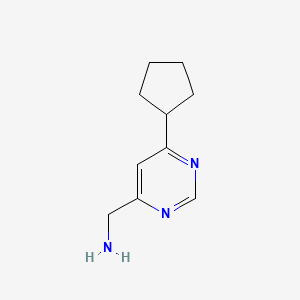
![(2-Phenylspiro[3.3]heptan-2-yl)methanol](/img/structure/B14887687.png)
![tert-Butyl 6-cyclopropyl-3-iodo-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate](/img/structure/B14887689.png)
![1-((3-(3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)benzofuran-5-yl)oxy)propan-2-one](/img/structure/B14887696.png)
